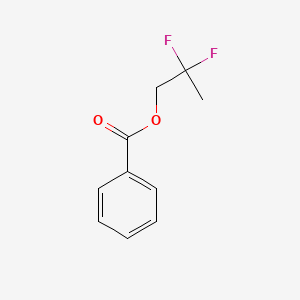

2,2-Difluoropropyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

784193-14-2 |

|---|---|

Molecular Formula |

C10H10F2O2 |

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2,2-difluoropropyl benzoate |

InChI |

InChI=1S/C10H10F2O2/c1-10(11,12)7-14-9(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

OSISZHAFUYRKPE-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C1=CC=CC=C1)(F)F |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for 2,2 Difluoropropyl Benzoate

Historical Perspectives on Benzoate (B1203000) Ester Synthesis

The formation of benzoate esters is a cornerstone of organic synthesis, with several classical methods having been developed and refined over more than a century. These historical methods provide the foundational chemical principles upon which modern synthetic routes are built.

One of the most fundamental and enduring methods for ester synthesis is the Fischer-Speier esterification , first reported by Emil Fischer and Arthur Speier in 1895. google.comrasayanjournal.co.in This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. google.com In the context of benzoate esters, this would involve the reaction of benzoic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comgoogle.com The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed. google.com

Another historically significant method is the Schotten-Baumann reaction , described by Carl Schotten and Eugen Baumann in 1883. dovepress.comnih.govresearchgate.net This reaction provides a route to esters from the acylation of alcohols using an acyl chloride in the presence of a base. nih.gov For benzoate ester synthesis, this would entail the reaction of an alcohol with benzoyl chloride in the presence of a base, often in a two-phase solvent system consisting of water and an organic solvent. dovepress.comresearchgate.net The base, typically aqueous sodium hydroxide (B78521), serves to neutralize the hydrochloric acid generated during the reaction. dovepress.com

These seminal reactions have been instrumental in the development of organic chemistry and continue to be relevant in both academic and industrial settings for the synthesis of a wide array of esters, including the conceptual synthesis of fluorinated benzoates.

Contemporary Synthetic Routes to 2,2-Difluoropropyl Benzoate

While historical methods provide a basis, the synthesis of a specialized molecule like this compound requires more contemporary approaches that can accommodate the presence of fluorine atoms and achieve high efficiency and selectivity.

Esterification Reactions Utilizing 2,2-Difluoropropan-1-ol and Benzoic Acid Derivatives

The most direct and convergent approach to the synthesis of this compound is the esterification of 2,2-difluoropropan-1-ol with a benzoic acid derivative. This can be achieved through modifications of the classical esterification reactions.

A modified Fischer-Speier esterification would involve the direct reaction of 2,2-difluoropropan-1-ol with benzoic acid under acidic catalysis. Due to the electron-withdrawing nature of the fluorine atoms, the nucleophilicity of the hydroxyl group in 2,2-difluoropropan-1-ol may be reduced compared to its non-fluorinated counterpart, potentially requiring more forcing reaction conditions or more active catalysts.

Alternatively, a Schotten-Baumann-type reaction could be employed, reacting 2,2-difluoropropan-1-ol with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a suitable base. This method often proceeds under milder conditions than the Fischer-Speier esterification and can be highly efficient. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

The following table summarizes hypothetical reaction conditions for these esterification approaches based on general principles.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Potential Conditions |

| Fischer-Speier Esterification | 2,2-Difluoropropan-1-ol, Benzoic Acid | H₂SO₄, p-TsOH | Excess alcohol or inert solvent | Reflux |

| Schotten-Baumann Reaction | 2,2-Difluoropropan-1-ol, Benzoyl Chloride | Pyridine, Et₃N, aq. NaOH | Dichloromethane, Diethyl ether | 0 °C to room temperature |

Optimization of Catalyst Systems for this compound Formation

The efficiency of the esterification reaction to form this compound is highly dependent on the catalyst system employed. For acid-catalyzed reactions, while traditional mineral acids are effective, they can lead to side reactions and difficult workups. Modern approaches often focus on solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, which offer advantages in terms of ease of separation and recyclability.

In the case of base-promoted acylations, the use of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) in conjunction with a stoichiometric base can significantly accelerate the reaction, particularly for less reactive alcohols.

For the synthesis of fluorinated esters, the development of catalyst systems that are tolerant to the presence of fluorine and can operate under mild conditions is an active area of research. For instance, various metal-based catalysts, including those based on tin, titanium, and zirconium, have been developed for esterification and transesterification reactions and could potentially be adapted for the synthesis of this compound.

The table below presents a selection of catalyst systems that could be investigated for the synthesis of this compound.

| Catalyst Type | Examples | Potential Advantages |

| Brønsted Acids | H₂SO₄, p-TsOH | Readily available, low cost |

| Solid Acids | Amberly-15, Zeolites | Recyclable, simplified workup |

| Lewis Acids | Ti(OⁱPr)₄, Sn(Oct)₂ | High activity, mild conditions |

| Nucleophilic Catalysts | DMAP | Increased reaction rates for hindered/deactivated alcohols |

Novel Fluorination Strategies Applied to Propyl Benzoate Precursors

An alternative synthetic strategy to this compound involves the introduction of the fluorine atoms at a later stage of the synthesis, starting from a non-fluorinated propyl benzoate precursor. This approach would require the selective fluorination of the propyl chain.

Direct C-H fluorination of propyl benzoate at the 2-position would be a highly desirable but challenging transformation. Recent advances in photoredox catalysis and the development of new electrophilic fluorinating reagents have expanded the scope of C-H fluorination, but achieving high regioselectivity on an unactivated alkyl chain remains a significant hurdle.

A more plausible, albeit multi-step, approach would involve the functionalization of the propyl benzoate precursor at the 2-position to introduce a leaving group, followed by nucleophilic fluorination. For example, the synthesis could proceed via a ketone intermediate, which could then be converted to a gem-difluoride using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Purification and Isolation Techniques for Academic Research Scale Production of this compound

The purification and isolation of this compound on an academic research scale would typically involve a combination of standard organic chemistry techniques.

Following the reaction, a common workup procedure would involve quenching the reaction mixture, followed by an aqueous workup to remove any water-soluble reagents and byproducts. For esterification reactions, washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate, is often employed to remove any unreacted carboxylic acid and the acid catalyst.

The crude product would then be dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent removed under reduced pressure.

Final purification can be achieved by one or a combination of the following techniques:

Distillation: If this compound is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, separating it from less volatile or non-volatile impurities.

Column Chromatography: Flash column chromatography on silica (B1680970) gel is a versatile and widely used technique for the purification of organic compounds. A suitable eluent system, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, would be chosen to achieve good separation of the desired product from any impurities.

Recrystallization: If this compound is a solid at room temperature, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining a high-purity product. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The purity of the final product would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally benign processes.

Several strategies can be envisioned to align the synthesis with the principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification reactions, for example, have a higher atom economy than multi-step sequences involving protecting groups or functional group interconversions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives is a key aspect of green chemistry. For the synthesis of this compound, the use of deep eutectic solvents (DESs) as both the solvent and catalyst could be explored. DESs are mixtures of hydrogen bond donors and acceptors that have low melting points and are often biodegradable and of low toxicity.

Energy Efficiency: Employing energy-efficient methods for synthesis can significantly reduce the environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often leads to higher yields in shorter reaction times, thereby reducing energy consumption compared to conventional heating methods. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is inherently greener than the use of stoichiometric reagents. The development of reusable and highly active catalysts, such as solid acids or enzyme-based catalysts (lipases), for the esterification reaction would be a significant step towards a greener synthesis of this compound.

The following table outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Approach | Specific Example for this compound Synthesis |

| Safer Solvents | Use of Deep Eutectic Solvents (DESs) | Esterification of 2,2-difluoropropan-1-ol with benzoic acid in a choline (B1196258) chloride-based DES. |

| Energy Efficiency | Microwave-Assisted Synthesis | Performing the esterification reaction in a dedicated microwave reactor to reduce reaction time and energy input. |

| Catalysis | Use of Recyclable Catalysts | Employing a solid acid catalyst like Amberlyst-15 or a lipase (B570770) for the esterification, allowing for easy recovery and reuse. |

| Waste Prevention | High Atom Economy Reactions | Prioritizing direct esterification over multi-step sequences that generate more waste. |

Advanced Spectroscopic and Structural Elucidation of 2,2 Difluoropropyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-Difluoropropyl Benzoate (B1203000)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a definitive structural assignment for 2,2-Difluoropropyl benzoate can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic and difluoropropyl moieties. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen and fluorine causing significant downfield shifts. libretexts.org

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring are expected to appear in the aromatic region (δ 7.4–8.1 ppm). The ortho-protons (H-2') are the most deshielded due to their proximity to the electron-withdrawing carbonyl group. The methylene protons (H-1) of the propyl chain are shifted downfield by the adjacent ester oxygen and are anticipated to appear as a triplet due to coupling with the two fluorine atoms (²J H-F). The terminal methyl protons (H-3) are expected to resonate further upfield, also appearing as a triplet due to three-bond coupling to the fluorine atoms (³J H-F).

The ¹³C NMR spectrum provides information on the carbon framework. huji.ac.il The carbonyl carbon (C=O) is expected at the lowest field, typical for ester functionalities. docbrown.info The carbons of the aromatic ring will resonate between approximately 128 and 134 ppm. The fluorinated carbon (C-2) is significantly deshielded and is expected to appear as a triplet due to one-bond coupling with the fluorine atoms (¹J C-F). The methylene (C-1) and methyl (C-3) carbons will also exhibit splitting due to two-bond and three-bond C-F coupling, respectively.

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (ortho) | ~ 8.05 | d (doublet) | ~ 8.0 (³J H-H) |

| H-4' (para) | ~ 7.60 | t (triplet) | ~ 7.5 (³J H-H) |

| H-3', H-5' (meta) | ~ 7.48 | t (triplet) | ~ 7.8 (³J H-H) |

| H-1 (CH₂) | ~ 4.55 | t (triplet) | ~ 12.0 (²J H-F) |

| H-3 (CH₃) | ~ 1.70 | t (triplet) | ~ 18.0 (³J H-F) |

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~ 165.5 | s (singlet) | - |

| C-4' (para) | ~ 133.5 | s (singlet) | - |

| C-1' (ipso) | ~ 130.0 | s (singlet) | - |

| C-2', C-6' (ortho) | ~ 129.8 | s (singlet) | - |

| C-3', C-5' (meta) | ~ 128.6 | s (singlet) | - |

| C-2 (CF₂) | ~ 123.0 | t (triplet) | ~ 240 (¹J C-F) |

| C-1 (CH₂) | ~ 68.0 | t (triplet) | ~ 25 (²J C-F) |

| C-3 (CH₃) | ~ 23.5 | t (triplet) | ~ 28 (³J C-F) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Signatures and Long-Range Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govhuji.ac.il For this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum.

This signal's multiplicity is determined by couplings to nearby protons. The primary coupling is expected with the three protons of the adjacent methyl group (³J H-F), which would split the signal into a quartet. A smaller two-bond coupling to the methylene protons (²J H-F) would further split each line of the quartet into a triplet, resulting in a complex "triplet of quartets" multiplet. The chemical shift is anticipated in the typical range for aliphatic difluoro groups. huji.ac.il

Predicted ¹⁹F NMR Data for this compound

| Nuclei | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | ~ -95.0 | tq (triplet of quartets) | ³J H-F ~ 18.0, ²J H-F ~ 12.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons (ortho-meta and meta-para), confirming their relative positions on the benzene ring. No correlations are expected between the aromatic and alkyl protons, or between the CH₂ and CH₃ protons of the propyl chain, as they are separated by the CF₂ group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edulibretexts.org It would show correlations between the ortho, meta, and para protons and their corresponding carbons, as well as linking the H-1 protons to C-1 and the H-3 protons to C-3. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four), which is vital for piecing together the molecular skeleton. columbia.edulibretexts.org Key expected correlations include:

The ortho-protons (H-2', H-6') to the carbonyl carbon (C=O) and the ipso-carbon (C-1').

The methylene protons (H-1) to the carbonyl carbon (C=O), the ipso-carbon (C-1'), and the fluorinated carbon (C-2).

The methyl protons (H-3) to the fluorinated carbon (C-2).

These combined 2D techniques provide definitive evidence for the structure of this compound, confirming the link between the benzoate and the 2,2-difluoropropyl fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Characteristic Functional Group Vibrations and Band Assignments

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the ester and fluorinated alkyl groups. The C=O stretching vibration of the ester is expected to produce a very strong absorption band in the IR spectrum. docbrown.info The C-F bonds will also give rise to intense IR absorptions. Aromatic C=C and C-H vibrations, as well as aliphatic C-H vibrations, will also be present. ias.ac.in

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected IR Intensity |

| 3100–3000 | C-H Stretch | Aromatic | Medium |

| 3000–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |

| 1735–1715 | C=O Stretch | Ester | Strong |

| 1610–1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1480–1440 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1300–1250 | C-O Stretch (asymmetric) | Ester | Strong |

| 1150–1000 | C-F Stretch | Difluoroalkane | Strong |

| 1120–1080 | C-O Stretch (symmetric) | Ester | Medium-Strong |

| 750–700 | C-H Out-of-plane bend | Monosubstituted Aromatic | Strong |

Conformational Analysis via Vibrational Frequencies

The this compound molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformers. The key rotational axes are the C(aryl)-C(O), C(O)-O, O-C1, and C1-C2 bonds. Different spatial arrangements of the atoms can lead to subtle but measurable differences in the vibrational frequencies of certain functional groups.

For instance, the planarity between the benzene ring and the carbonyl group can affect the C=O stretching frequency. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different possible low-energy conformers. researchgate.net By comparing these calculated spectra with high-resolution experimental IR and Raman data, it may be possible to determine the preferred conformation of the molecule in the solid state or in solution. Variations in temperature or solvent could potentially favor different conformers, which could be monitored through changes in the vibrational spectra.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, high-resolution mass spectrometry and tandem mass spectrometry are invaluable tools for unambiguous structural confirmation and for understanding its gas-phase ion chemistry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in the identification of a newly synthesized compound or an unknown analyte. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (C₁₀H₁₀F₂O₂).

Table 1: Theoretical Isotopic Distribution for this compound

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₀H₁₀F₂O₂ | 200.0645 | 100.00 |

| ¹³CC₉H₁₀F₂O₂ | 201.0679 | 10.82 |

This table is illustrative and calculated based on the known isotopic abundances of the elements.

An experimentally obtained HRMS spectrum for this compound would be expected to show a molecular ion peak ([M]⁺) with a mass-to-charge ratio (m/z) that corresponds very closely to the calculated exact mass. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, thus providing strong evidence for the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide detailed structural information. The fragmentation of this compound is expected to follow predictable pathways characteristic of benzoate esters and fluorinated compounds.

The primary fragmentation pathways for the molecular ion of this compound ([C₁₀H₁₀F₂O₂]⁺) would likely involve cleavage of the ester bond and rearrangements. Key expected fragment ions are detailed below:

Loss of the 2,2-difluoropropoxy radical: This would result in the formation of the benzoyl cation, a common and stable fragment for benzoate esters, at m/z 105.

Loss of benzoic acid: A rearrangement reaction could lead to the elimination of a neutral benzoic acid molecule, resulting in a difluoropropene cation at m/z 77.

Alpha-cleavage: Fragmentation adjacent to the oxygen atom of the ester could lead to the loss of a difluoropropyl group.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 200.06 | 123.01 | C₃H₅F₂ | [C₇H₅O₂]⁺ (Benzoic acid cation) |

| 200.06 | 105.03 | C₃H₅F₂O | [C₇H₅O]⁺ (Benzoyl cation) |

This table presents hypothetical fragmentation data based on established chemical principles.

The analysis of these fragmentation patterns allows for the confident identification of the different structural motifs within the molecule, confirming the presence of the benzoyl group and the 2,2-difluoropropyl moiety.

X-ray Crystallography of Crystalline Forms or Derivatives of this compound (if applicable)

X-ray crystallography is a technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While it is contingent on the ability to grow suitable single crystals, this method would offer unparalleled insight into the solid-state structure of this compound or a crystalline derivative.

Solid-State Molecular Conformation and Stereochemistry

Assuming a crystalline form of this compound could be obtained, X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would allow for a detailed understanding of its preferred conformation. Key conformational features of interest would include the planarity of the benzoate group and the orientation of the 2,2-difluoropropyl group relative to the ester plane. The presence of the two fluorine atoms on the propyl chain would significantly influence the local stereochemistry and conformational preferences.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920.1 |

This table is a hypothetical representation of possible crystallographic data.

Computational and Theoretical Investigations of 2,2 Difluoropropyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Energetics of 2,2-Difluoropropyl Benzoate (B1203000)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A hypothetical DFT study on 2,2-Difluoropropyl benzoate, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be expected to yield optimized geometric parameters. This would include key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule in its lowest energy state.

Furthermore, DFT calculations would provide insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined, and the HOMO-LUMO energy gap would indicate the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Expected Value/Information |

|---|---|

| Optimized Geometry | Bond lengths (C-F, C-O, C=O, C-C), Bond angles, Dihedral angles |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the ester linkage and the propanol side chain allows this compound to exist in various conformations. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them.

Rotational Barriers and Preferred Conformations

The rotation around the C-O single bonds of the ester group and the C-C bonds of the propyl chain are key conformational degrees of freedom. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds. This would reveal the low-energy conformers and the transition states that connect them. The energy difference between the stable conformers and the transition states defines the rotational energy barriers. The presence of the bulky phenyl group and the electronegative fluorine atoms would be expected to create significant rotational barriers, influencing the population of different conformers at a given temperature. mdpi.comrsc.org

Influence of Geminal Fluorine Atoms on Conformational Preferences

The presence of two fluorine atoms on the same carbon (a gem-difluoro group) has profound stereoelectronic effects that significantly influence conformational preferences. nih.govbeilstein-journals.org The strong C-F bonds are highly polarized, leading to dipole-dipole interactions and hyperconjugative effects that can stabilize or destabilize certain conformations. beilstein-journals.org For instance, the gauche effect, where a gauche arrangement of electronegative substituents is favored, could play a role in the conformation of the propyl chain. nih.gov It is well-documented that fluorination can alter the conformational landscapes of molecules, often leading to preferences that are different from their non-fluorinated analogs. nih.govbeilstein-journals.org These conformational changes can, in turn, affect the molecule's physical and chemical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. nih.govresearchgate.net An MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system.

These simulations would reveal how the molecule behaves in a solution, including its translational and rotational motion, and its conformational flexibility. Furthermore, MD simulations are invaluable for studying solvent interactions. They can provide detailed information on the formation and lifetime of hydrogen bonds (if applicable) and other non-covalent interactions between the solute and solvent molecules. The radial distribution function could be calculated to understand the structuring of solvent molecules around the different parts of this compound, such as the hydrophobic phenyl ring and the polar ester and difluoro groups. This would provide a molecular-level understanding of its solvation and solubility characteristics. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Prediction of Spectroscopic Parameters and Reactivity Descriptors from Theoretical Models

Computational chemistry provides powerful tools for predicting the molecular properties of chemical compounds, offering insights into their behavior and characteristics. Through the use of theoretical models, it is possible to estimate a range of spectroscopic and reactivity parameters for this compound, providing a deeper understanding of its chemical nature. These computational approaches are essential in modern chemical research, allowing for the study of molecules that may be difficult to synthesize or analyze experimentally.

The primary method for these theoretical investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By applying DFT calculations, we can predict various properties of this compound, including its spectroscopic signatures and reactivity.

Spectroscopic Parameters

Theoretical models can predict several key spectroscopic parameters for this compound, which are crucial for its identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding and, consequently, the chemical shift.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational models can calculate the vibrational frequencies of this compound, which correspond to the stretching, bending, and torsional motions of its bonds. These calculated frequencies can be correlated with experimental IR and Raman spectra to assign the observed absorption bands to specific molecular vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Theoretical calculations can predict the electronic absorption spectrum of this compound by determining the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key factor in determining the wavelength of maximum absorption (λmax).

Reactivity Descriptors

Theoretical models also allow for the prediction of various reactivity descriptors that provide insight into the chemical reactivity and stability of this compound. These descriptors are derived from the electronic structure of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are fundamental in understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following tables summarize the predicted spectroscopic parameters and reactivity descriptors for this compound based on theoretical calculations.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 7.4 - 8.1 |

| Methylene Protons (-CH₂-) | ~4.5 |

| Methyl Protons (-CH₃) | ~1.8 (triplet) |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon (C=O) | ~165 |

| Aromatic Carbons | 128 - 134 |

| CF₂ Carbon | ~123 (triplet) |

| Methylene Carbon (-CH₂-) | ~68 (triplet) |

| Methyl Carbon (-CH₃) | ~23 (triplet) |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | ~1720 |

| C-O Stretch | ~1270, ~1120 |

| C-F Stretch | ~1100 - 1000 |

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aromatic C=C Stretch | ~1600, ~1450 |

| UV-Vis Absorption (nm) | |

| λmax | ~230 |

Table 2: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Predicted Value |

| Frontier Orbital Energies (eV) | |

| HOMO Energy | -7.0 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.5 |

| Global Reactivity Descriptors | |

| Ionization Potential (I) | 7.0 eV |

| Electron Affinity (A) | 0.5 eV |

| Electronegativity (χ) | 3.75 eV |

| Chemical Hardness (η) | 3.25 eV |

| Chemical Softness (S) | 0.31 eV⁻¹ |

| Electrophilicity Index (ω) | 2.16 eV |

These computational predictions provide a valuable theoretical framework for understanding the chemical and physical properties of this compound. They can guide experimental studies and aid in the interpretation of experimental data.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2,2 Difluoropropyl Benzoate

Hydrolytic Stability and Kinetic Studies of 2,2-Difluoropropyl Benzoate (B1203000)

The stability of an ester bond is critically dependent on the electronic and steric nature of its constituent alcohol and carboxylic acid moieties. In aqueous environments, esters undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acid or, more commonly, by base.

The hydrolysis of benzoate esters typically proceeds via a nucleophilic acyl substitution mechanism, often the base-catalyzed BAC2 pathway. nih.gov The rate-determining step in this mechanism is the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. nih.gov The presence of electron-withdrawing groups in either the acyl or the alkyl portion of the ester can enhance the electrophilicity of the carbonyl carbon, thus increasing the rate of hydrolysis.

In 2,2-difluoropropyl benzoate, the two fluorine atoms on the propyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the ester oxygen and, subsequently, to the carbonyl carbon. This polarization increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be significantly less stable to hydrolysis than its non-fluorinated analog, n-propyl benzoate.

| Compound | Alkyl/Aryl Group (R in C6H5COOR) | Half-Life (t1/2) in minutes |

|---|---|---|

| Methyl benzoate | -CH3 | 36 |

| Ethyl benzoate | -CH2CH3 | 17 |

| n-Propyl benzoate | -CH2CH2CH3 | 10 |

| n-Butyl benzoate | -CH2CH2CH2CH3 | 10 |

| Phenyl benzoate | -C6H5 | 7 |

Data sourced from a study on the comparative chemical and biological hydrolytic stability of homologous esters.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoIKIyVfuISaiO6LuBH6GieVjOWgXT67VPLdyCOZikv4jOjCtJ5k1_LGNNpIEMtQkMoMlKP81b1P3hemyJJB-hfCBPXGqZmsSSHampQAfkbZxEx3gw_twxxKdEPSipdf1ZeHExNpOyFsy55hQ%3D)][ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4_WXBHgcnOgl5-GdqLFLlbkpHi13YzUg0LyZGHBUzCjkxKcvKOTsFZo8t0XW3KtNqFjWDEl8r6Zk1A3NNIv6P38ZkBjDUmNtyNYnMQlT21mMFadclw4zXGU09gCdHRbU-2s5o_LqPyuGFJ3SsYyyhqIa9ObCuB9g8j4_PYWs-JWoPLiy1OSN8QanRwKw6F-T0_IWyfNN7MzXigYDJcwy)] The decreasing half-life with increasing chain length from methyl to propyl is observed, after which it plateaus. The significantly faster hydrolysis of phenyl benzoate is due to the stability of the resulting phenoxide leaving group.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoIKIyVfuISaiO6LuBH6GieVjOWgXT67VPLdyCOZikv4jOjCtJ5k1_LGNNpIEMtQkMoMlKP81b1P3hemyJJB-hfCBPXGqZmsSSHampQAfkbZxEx3gw_twxxKdEPSipdf1ZeHExNpOyFsy55hQ%3D)]Based on the strong inductive effect of the two fluorine atoms, it is predicted that the hydrolytic half-life of this compound would be considerably shorter than that of n-propyl benzoate under similar conditions.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The most common reaction involving the ester group is its cleavage by nucleophiles.

Base-Catalyzed Hydrolysis (Saponification): In the presence of strong bases like sodium hydroxide, this compound will undergo saponification to yield sodium benzoate and 2,2-difluoropropan-1-ol. This reaction is irreversible due to the deprotonation of the resulting benzoic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester undergoes reversible hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification. This equilibrium-driven process involves substituting the 2,2-difluoropropyl group with the new alcohol moiety. For example, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sulfuric acid would produce methyl benzoate and 2,2-difluoropropan-1-ol.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can cleave the ester to form benzamide (B126) and 2,2-difluoropropan-1-ol.

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester group. This reaction would cleave the ester, producing benzyl (B1604629) alcohol and 2,2-difluoropropan-1-ol after an aqueous workup. organic-chemistry.org

The 2,2-difluoropropyl group is generally chemically robust due to the high strength of the carbon-fluorine bond.

Nucleophilic Substitution: The fluorine atoms are poor leaving groups, making direct SN2 substitution at the C-F bond extremely difficult and unlikely under standard conditions.

Elimination Reactions: Under forcing conditions with a strong, non-nucleophilic base, it is conceivable that dehydrofluorination could occur, where a proton from the methyl group (C3) and a fluoride (B91410) from C2 are eliminated to form a fluoroalkene. However, such reactions typically require high temperatures and very strong bases.

The primary role of the fluorinated alkyl moiety is electronic, modulating the reactivity of the nearby ester group rather than participating directly in reactions.

The benzoate ring can undergo electrophilic aromatic substitution (EAS), but its reactivity is heavily influenced by the ester substituent. The ester group acts as a deactivating group and a meta-director. study.com

The carbonyl group withdraws electron density from the benzene (B151609) ring through both induction and resonance, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. study.comlibretexts.org This deactivation is significant, often requiring harsher reaction conditions (e.g., higher temperatures or stronger catalysts) to achieve substitution.

The resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that attack at the ortho and para positions results in a particularly unstable resonance contributor where a positive charge is placed adjacent to the positively polarized carbonyl carbon. Attack at the meta position avoids this unfavorable arrangement, making the meta pathway the most favored. libretexts.org

Therefore, reactions such as nitration (with HNO3/H2SO4), halogenation (with Br2/FeBr3), sulfonation (with fuming H2SO4), and Friedel-Crafts acylation on this compound are all expected to yield the corresponding meta-substituted product as the major isomer. study.comyoutube.com

Radical Reactions and Their Initiation Mechanisms Involving this compound

While ionic reactions at the ester and aromatic ring are more common, this compound can potentially participate in radical reactions under specific conditions.

Initiation: Radical reactions can be initiated by the homolytic cleavage of a weak bond, typically induced by heat or UV light in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). In the context of this compound, the most likely site for radical initiation would be the abstraction of a hydrogen atom from the alkyl chain by a highly reactive radical species. The C-H bonds at the C1 and C3 positions are potential targets.

Radical Addition: Studies on related fluorinated compounds, such as alkyl 2-bromo-2,2-difluoroacetates, show that radicals centered on a difluorinated carbon can be generated and can participate in addition reactions with alkenes. nih.gov If a radical were to be formed on the 2,2-difluoropropyl chain, it could conceivably undergo similar reactions.

Hydroxyl Radical Reactions: In environmental or advanced oxidation processes, highly reactive hydroxyl radicals (•OH) can react with the benzoate moiety. The reaction of •OH with benzoic acid and benzoate is known to proceed primarily via addition to the aromatic ring, with a preference for the meta and para positions. rsc.org A similar pathway would be expected for this compound, leading to the formation of hydroxylated derivatives.

When the radical reaction of 2,2-difluorovinyl benzoates was tested in the presence of TEMPO, a radical scavenger, the reaction was completely suppressed, indicating the involvement of a radical mechanism in that specific catalytic cycle. nih.govresearchgate.net This suggests that benzoate esters can be compatible with, and participate in, radical pathways.

Mechanistic Insights into Observed Chemical Transformations and Degradation Pathways

Hydrolytic Degradation: The primary abiotic degradation pathway in aqueous environments is the hydrolysis of the ester bond. As discussed, this is expected to be faster than for non-fluorinated analogues due to the electronic effect of the fluorine atoms. The ultimate products are benzoic acid and 2,2-difluoropropan-1-ol.

Biodegradation: The benzoic acid produced from hydrolysis is a common intermediate in the metabolism of aromatic compounds by microorganisms. ethz.ch Bacterial degradation of benzoate can occur through several pathways.

Aerobic Pathway: Under aerobic conditions, benzoate is typically converted to benzoyl-CoA, which then undergoes dearomatization and ring cleavage, eventually feeding into central metabolic cycles like the Krebs cycle. ethz.chnih.gov

Anaerobic Pathway: In the absence of oxygen, a different strategy involving ring reduction followed by hydrolytic cleavage is employed. nih.gov

Mechanistic Considerations: The key mechanistic feature of this compound is the strong electron-withdrawing nature of the -CF2- group. This effect dominates its reactivity, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack (hydrolysis, transesterification) while deactivating the aromatic ring towards electrophilic attack. The fluorinated alkyl chain itself is largely inert, meaning that most chemical and biological transformations will occur at the ester linkage or the aromatic ring.

Role of 2,2 Difluoropropyl Benzoate in Advanced Organic Synthesis and Materials Science Research

2,2-Difluoropropyl Benzoate (B1203000) as a Synthetic Intermediate for Novel Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic intermediates that facilitate the incorporation of fluorine is a key area of research. Although direct examples involving 2,2-difluoropropyl benzoate are not prominent in the available literature, the closely related 2,2-difluorovinyl benzoates have been established as highly effective synthetic intermediates. nih.gov

These vinyl compounds are used in nickel-catalyzed cross-coupling reactions to produce a diverse range of gem-difluoroenol ethers and gem-difluoroalkenes. nih.govresearchgate.net This methodology demonstrates excellent functional group tolerance and is suitable for the late-stage functionalization of complex bioactive molecules. nih.govresearchgate.net The gem-difluoroalkene group is of particular interest in medicinal chemistry as it is considered a bioisostere of a carbonyl group, which can enhance the bioavailability of drug candidates. nih.gov

Researchers have successfully synthesized a variety of 2,2-difluorovinyl benzoate derivatives from readily available bromodifluoroacetates and bromodifluoroketones using metallic zinc as a reductant. nih.govresearchgate.net Given this precedent, it is plausible that this compound could serve a similar role as a precursor to other novel fluorinated compounds, potentially through reactions that target the difluoropropyl group or the benzoate ester linkage.

Utilization in Multistep Organic Transformations as a Building Block

The utility of 2,2-difluorovinyl benzoates as versatile building blocks has been thoroughly demonstrated. nih.govspringernature.com They react with a wide array of nucleophiles, including arylboronic acids and arylmagnesium reagents, in the presence of a nickel catalyst to form new carbon-carbon and carbon-oxygen bonds. nih.govresearchgate.net The reactions are highly regioselective, specifically activating the C(vinyl)–O(benzoate) bond. nih.gov

The following table outlines the scope of a nickel-catalyzed coupling reaction using a 2,2-difluorovinyl benzoate analog as a building block.

| Entry | Arylboronic Acid Coupling Partner | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 1-(1-ethoxy-2,2-difluorovinyl)-4-methoxybenzene | 87 |

| 2 | Phenylboronic acid | 1-ethoxy-1-(phenyl)-2,2-difluoroethene | 85 |

| 3 | 4-Chlorophenylboronic acid | 1-chloro-4-(1-ethoxy-2,2-difluorovinyl)benzene | 82 |

| 4 | Naphthalene-2-boronic acid | 2-(1-ethoxy-2,2-difluorovinyl)naphthalene | 75 |

| Data derived from studies on 2,2-difluorovinyl benzoate analogs. nih.gov |

This proven reactivity highlights the potential of fluorinated benzoates to serve as key components in multistep syntheses. By analogy, this compound could be envisioned as a building block where the difluoropropyl moiety is incorporated into a larger target molecule, contributing to the synthesis of complex fluorinated natural products, agrochemicals, or pharmaceuticals.

Potential as a Monomer or Modifying Agent in Polymer Chemistry Research

While direct evidence of this compound's use in polymer chemistry is not available, its structure suggests potential applications. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.

The benzoate group could potentially be modified to introduce a polymerizable functional group, allowing this compound to act as a monomer. Alternatively, the entire molecule could be incorporated into a polymer chain as a modifying agent to impart specific properties, such as hydrophobicity or altered refractive index, derived from the fluorinated alkyl chain. The synthesis of novel fluorinated surfactants containing polymerizable acrylate (B77674) groups demonstrates a related concept, where fluorinated building blocks are designed for creating functional polymers.

Exploration in Specialized Chemical Syntheses (e.g., scaffold preparation, chiral auxiliaries)

In specialized chemical synthesis, building blocks are used to create complex molecular frameworks (scaffolds) or to control the stereochemistry of reactions (chiral auxiliaries).

Scaffold Preparation: Molecular scaffolds form the core structure of a molecule, upon which various functional groups can be built. The 1,4-benzodiazepine (B1214927) scaffold, for example, is a "privileged structure" in drug design due to its versatile biological activity. nih.gov The synthesis of such scaffolds often relies on robust building blocks that can be incorporated into multicomponent reactions. While there is no specific research on using this compound for this purpose, fluorinated building blocks are generally valuable in medicinal chemistry for creating novel scaffolds with unique pharmacological profiles.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer of the desired product. sigmaaldrich.comwikipedia.org This process, known as asymmetric synthesis, is crucial for producing enantiomerically pure pharmaceuticals. sigmaaldrich.com While many types of molecules, such as oxazolidinones and pseudoephedrine derivatives, are used as chiral auxiliaries, there is currently no literature describing the use of this compound in this capacity. wikipedia.org The development of new chiral reagents is an active area of research, particularly for the synthesis of novel fluorine-containing compounds. researchgate.net

Analytical Methodologies for the Detection and Quantification of 2,2 Difluoropropyl Benzoate in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds like 2,2-difluoropropyl benzoate (B1203000). thermofisher.com This technique is particularly valuable for assessing the purity of synthesized batches and for real-time monitoring of reaction progress. researchgate.net

In the context of purity assessment, GC-MS allows for the separation of 2,2-difluoropropyl benzoate from potential impurities, which may include unreacted starting materials, byproducts, or residual solvents. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. jeol.com By comparing the obtained mass spectrum with reference libraries, the identity of this compound and any co-eluting impurities can be confirmed. thermofisher.com

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by GC-MS. This allows researchers to track the consumption of reactants and the formation of this compound over time. This information is critical for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize product yield and minimize impurity formation.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Inlet Temperature | 260 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1 mL/min |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line Temp | 250 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, offering advantages in the separation of non-volatile or thermally labile compounds. nih.govnih.gov HPLC is widely used for both the purification and quantitative analysis of various chemical compounds in complex mixtures. researchgate.net

For the separation of this compound, a reversed-phase HPLC method is typically employed. nih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the retention time of this compound can be optimized to achieve good separation from other components in the sample. nih.gov

Quantitative analysis by HPLC relies on the principle that the peak area of the analyte is directly proportional to its concentration. A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the corresponding peak areas. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method provides high accuracy and precision for determining the exact amount of the compound in a research sample. researchgate.net

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute concentration or purity of a substance without the need for a chemically identical reference standard. researchgate.net This makes it an invaluable tool for the characterization of novel compounds like this compound. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. diva-portal.orguniv-nantes.fr

For the qNMR analysis of this compound, either proton (¹H) or fluorine-¹⁹ (¹⁹F) NMR spectroscopy can be utilized. Given the presence of fluorine atoms in the molecule, ¹⁹F qNMR can be particularly advantageous as it often provides a simpler spectrum with less signal overlap compared to ¹H NMR. diva-portal.org The process involves preparing a sample containing a known amount of the analyte and a certified internal standard of known purity and concentration. ox.ac.uk By comparing the integral of a specific resonance of this compound to the integral of a resonance from the internal standard, the exact concentration or purity of the analyte can be calculated. ox.ac.uk

Several experimental parameters must be carefully controlled to ensure accurate and precise qNMR results, including relaxation delays, pulse angles, and signal-to-noise ratios. ox.ac.uk When properly executed, qNMR provides a highly reliable and non-destructive method for quantifying this compound in research samples. nih.gov

Table 3: Key Considerations for qNMR Analysis of this compound

| Parameter | Guideline |

| Internal Standard | Must be of high purity, chemically inert, and have signals that do not overlap with the analyte. |

| Solvent | Deuterated solvent that fully dissolves both the analyte and the internal standard. |

| Relaxation Delay (d1) | Should be at least 5 times the longest T1 relaxation time of the signals of interest. |

| Pulse Angle | A calibrated 90° pulse should be used. |

| Signal-to-Noise Ratio | Sufficiently high to allow for accurate integration. |

| Data Processing | Proper phasing and baseline correction are critical. |

Development of Robust and Specific Analytical Protocols for Academic Research Applications of this compound

The development of robust and specific analytical protocols is paramount for the successful application of this compound in academic research. A robust method is one that is insensitive to small variations in experimental conditions, ensuring reproducibility across different laboratories and experiments. Specificity refers to the ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix.

The validation of an analytical method for this compound should encompass several key parameters, including:

Linearity and Range: Demonstrating a linear relationship between the analytical signal and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.

By systematically developing and validating analytical protocols for GC-MS, HPLC, and qNMR, researchers can ensure the quality and integrity of the data generated in studies involving this compound. This rigorous approach to analytical science underpins the reliability of research findings and facilitates the advancement of scientific knowledge.

Environmental Degradation Pathways and Academic Fate Studies of 2,2 Difluoropropyl Benzoate

Photolytic Degradation Studies of 2,2-Difluoropropyl Benzoate (B1203000) under Simulated Environmental Conditions

While direct photolytic degradation studies on 2,2-difluoropropyl benzoate are not available, the atmospheric degradation of similar fluorinated esters is often initiated by reactions with hydroxyl (OH) radicals. researchgate.net These highly reactive radicals can lead to the breakdown of the compound in the atmosphere. The degradation process for fluorinated acrylates and methacrylates, for instance, is primarily initiated by chemical reactions with OH and NO3 radicals, as well as O3 molecules. researchgate.net This contributes to tropospheric ozone production and the formation of other secondary photo-oxidants in polluted areas. researchgate.net

For this compound, it is hypothesized that OH radicals would likely attack the ester linkage and the propyl chain. This could lead to the formation of benzoic acid and 2,2-difluoropropanol, along with other smaller, oxygenated fragments. The aromatic ring of the benzoate moiety may also be susceptible to hydroxylation.

Table 1: Predicted Photolytic Degradation Products of this compound

| Precursor Compound | Predicted Primary Photodegradation Products |

| This compound | Benzoic acid, 2,2-Difluoropropanol, Hydroxylated derivatives |

This table is predictive and based on the degradation pathways of analogous compounds.

Biotic Degradation Mechanisms and Microbial Transformation in Environmental Matrices

The biotic degradation of this compound in environments such as soil and water would likely proceed through the initial hydrolysis of the ester bond by microbial esterases. This would yield benzoic acid and 2,2-difluoropropanol.

The subsequent fate of these two products would differ significantly. Benzoic acid is a well-known biodegradable compound under both aerobic and anaerobic conditions. nih.govnih.gov Numerous studies have detailed the microbial degradation of benzoate by various bacterial strains, including those from the genera Pseudomonas and Bacillus. nih.govnih.gov The degradation typically proceeds through the formation of catechol, which is then further metabolized. dtic.mil

The biodegradation of the 2,2-difluoropropyl moiety is expected to be more challenging for microorganisms due to the strength of the carbon-fluorine (C-F) bond. nih.gov The presence of multiple fluorine atoms on the same carbon can increase the compound's resistance to degradation. mdpi.com However, some specialized microorganisms have been shown to be capable of defluorination. nih.govnih.gov The degradation of organofluorine compounds can occur through specific enzymatic hydrolysis of the C-F bond or via transformation by catabolic enzymes with broad substrate specificities. nih.gov The end product of this degradation is often the release of fluoride (B91410) ions, which can be toxic to microbial populations at high concentrations. nih.gov

Table 2: Potential Microbial Degradation of Benzoate (a predicted intermediate of this compound)

| Microorganism | Degradation Conditions | Degradation Rate | Reference |

| Pseudomonas sp. SCB32 | 800 mg/L, 30°C, pH 7.0 | >97.0% in 48 hours | nih.gov |

| Pseudomonas putida ATCC 49451 | 400 mg/L | ~100% in 12 hours | nih.gov |

This table presents data on the degradation of benzoic acid, a likely metabolite of this compound, by specific microbial strains.

Hydrolytic Pathways in Aqueous Environmental Systems

In aqueous environments, this compound is susceptible to hydrolysis, a chemical process where water breaks down the ester linkage. The rate of this hydrolysis is influenced by pH and temperature. Alkaline conditions generally accelerate the hydrolysis of benzoate esters. rsc.org

The hydrolysis of this compound would result in the formation of benzoate and 2,2-difluoropropanol. This abiotic process is a key initial step in the environmental degradation of the compound, making the resulting alcohol and acid available for further biotic or abiotic transformations. Studies on substituted phenyl benzoates have shown that the rate of alkaline hydrolysis can be measured and predicted based on the substituent groups. rsc.org

Identification and Characterization of Environmental Metabolites from Degradation Processes

Specific environmental metabolites of this compound have not been empirically identified due to the lack of direct degradation studies. However, based on the degradation pathways of analogous compounds, a set of likely metabolites can be predicted.

The primary metabolites from hydrolysis and initial biodegradation would be:

Benzoic acid: This is a common intermediate in the degradation of many aromatic compounds and is readily biodegradable. nih.govdtic.mil

2,2-Difluoropropanol: The fate of this fluorinated alcohol is less certain. It may persist in the environment or undergo slow biodegradation, potentially leading to the formation of difluoroacetic acid and fluoride ions.

Further degradation of benzoic acid under aerobic conditions would lead to intermediates of the tricarboxylic acid (TCA) cycle, and ultimately to carbon dioxide and water. Under anaerobic conditions, it can be converted to methane (B114726) and carbon dioxide.

The degradation of the fluorinated portion of the molecule is anticipated to be the rate-limiting step in the complete mineralization of this compound. The stability of the C-F bond suggests that fluorinated intermediates may be more persistent in the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Difluoropropyl benzoate, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification of benzoic acid with 2,2-difluoropropanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A two-step approach involving activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with the fluorinated alcohol is common .

- Optimization : Purity is enhanced by fractional distillation or recrystallization. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures minimal byproducts. Evidence from fluorinated analogs suggests using anhydrous conditions to prevent hydrolysis of the difluoropropyl group .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR confirm ester linkage and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, and collision-induced dissociation (CID) provides fragmentation patterns for structural confirmation .

- Chromatography : Reverse-phase HPLC with UV detection assesses purity (>98% typical for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the difluoropropyl group. The electron-withdrawing nature of fluorine atoms increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack .

- Validation : Compare predicted reaction pathways (e.g., hydrolysis kinetics) with experimental data from kinetic studies under varying pH conditions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated benzoate esters?

- Case Study : If antimicrobial assays yield inconsistent results, employ standardized protocols (e.g., CLSI guidelines) with controls for compound stability. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity .

- Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate dose-response curves and identify confounding variables like solvent toxicity (DMSO vs. aqueous buffers) .

Q. How does the difluoropropyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability. Measure partition coefficients (octanol-water) experimentally or predict via software (e.g., MarvinSketch) .

- Bioavailability : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to model intestinal absorption. Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.